N-(3-fluorophenyl)phenazine-1-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
N-(3-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves. The compound has been used in research to isolate and identify novel bacterial strains, with the aim of using these strains to produce PCN as a lead molecule .
Mode of Action
PCN interacts with its targets by inhibiting their growth. The compound has been found to cause complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment . This suggests that PCN disrupts the integrity of the cell wall and membrane, leading to cell death .
Biochemical Pathways
PCN affects several biochemical pathways in its target organisms. Transcriptomic and metabolomic analyses have revealed that the compound affects fatty acid metabolic processes, fatty acid oxidation, and lipid oxidation . It also impacts the function of ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . These changes disrupt the normal functioning of the cell, leading to cell death .
Result of Action
The result of PCN’s action is the inhibition of growth and eventual death of fungal phytopathogens . This is achieved through the disruption of cellular structures and functions, including the cell wall and membrane, cellular nutrition, and antioxidant systems . The compound also alters the intracellular pH, further contributing to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)phenazine-1-carboxamide typically involves the condensation of 3-fluoroaniline with phenazine-1-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)phenazine-1-carboxamide is used as a precursor in the synthesis of other phenazine derivatives.
Biology: This compound has been studied for its antimicrobial properties, particularly against fungal pathogens. It is also used in the study of bacterial physiology and iron acquisition.
Medicine: Research has shown that phenazine derivatives, including this compound, exhibit cytotoxicity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
Industry: In agriculture, this compound is used to suppress fungal root pathogens, highlighting its potential as a biocontrol agent.
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Phenazine-1-carboxamide: Similar structure but lacks the fluorine substituent.
Phenoxazine-based compounds: Used as fluorescence chemosensors.
Uniqueness: N-(3-fluorophenyl)phenazine-1-carboxamide is unique due to the presence of the fluorine substituent, which enhances its electron-withdrawing properties and increases its cytotoxicity against cancer cells. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVROTXDWVVYZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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